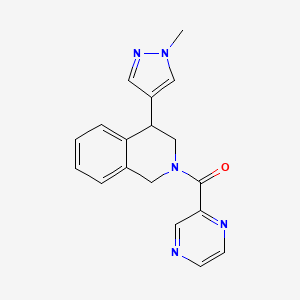

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone

CAS No.: 2319786-15-5

Cat. No.: VC4614595

Molecular Formula: C18H17N5O

Molecular Weight: 319.368

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2319786-15-5 |

|---|---|

| Molecular Formula | C18H17N5O |

| Molecular Weight | 319.368 |

| IUPAC Name | [4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-pyrazin-2-ylmethanone |

| Standard InChI | InChI=1S/C18H17N5O/c1-22-10-14(8-21-22)16-12-23(11-13-4-2-3-5-15(13)16)18(24)17-9-19-6-7-20-17/h2-10,16H,11-12H2,1H3 |

| Standard InChI Key | AUGDYQUUSIXVJO-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=NC=CN=C4 |

Introduction

Molecular Formula and Weight

While the exact molecular formula and weight of (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone are not specified in the search results, similar compounds often have molecular weights in the range of 300-400 g/mol, depending on the specific substituents and ring systems.

Synthesis and Characterization

The synthesis of compounds with similar structures often involves multi-step organic reactions, including cross-coupling reactions facilitated by palladium catalysts and bases like potassium carbonate. Purification methods such as column chromatography or recrystallization are typically used to isolate the final product in high purity.

Synthesis Steps

-

Starting Materials: The synthesis may begin with precursors such as isoquinoline derivatives and pyrazole or pyrazine moieties.

-

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are common for forming the carbon-carbon bonds between the heterocyclic rings.

-

Ketone Formation: The methanone bridge can be formed through reactions involving carbonylation or condensation reactions.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and confirm the presence of specific functional groups.

-

Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy: Helps identify functional groups based on absorption bands.

Biological Activities and Potential Applications

Compounds with pyrazole and isoquinoline rings have been explored for various biological activities, including anticancer, antioxidant, and antimicrobial properties. The presence of a pyrazinyl moiety may further enhance these activities or confer additional properties.

Potential Applications

-

Pharmaceutical Research: These compounds could serve as leads for developing new therapeutic agents, particularly in areas such as oncology or infectious diseases.

-

Medicinal Chemistry: The structure-activity relationship (SAR) studies can help refine the design of compounds with improved efficacy and safety profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume